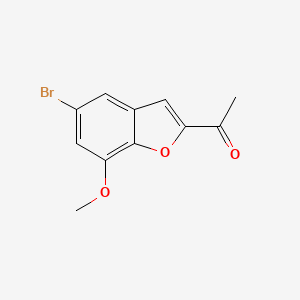

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One

説明

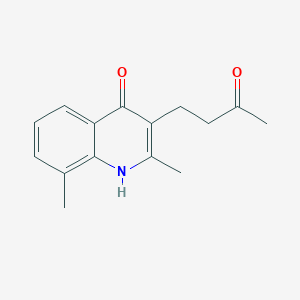

The compound “1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One” is a chemical compound with the empirical formula C11H9BrO3 . It has a molecular weight of 269.09 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringBrC1=CC(OC)=C(OC(C(C)O)=C2)C2=C1 . This indicates that the compound contains a benzofuran ring substituted with bromo and methoxy groups. Physical And Chemical Properties Analysis

The compound is a light yellow liquid . It has an empirical formula of C11H9BrO3 and a molecular weight of 269.09 .科学的研究の応用

Anti-tumor Activity

Benzofuran compounds, including “1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One”, have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Properties

Benzofuran compounds have been found to possess potent antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .

Anti-oxidative Effects

These compounds have also shown strong anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress .

Anti-viral Applications

Benzofuran compounds have demonstrated anti-viral activities . For example, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Agents

Benzofuran substituted chalcone compounds, such as “1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One”, are important directions in anticancer drug research . They have been found to have significant anticancer activities .

Synthesis of Complex Benzofuran Derivatives

The core structure of benzofuran is used in the synthesis of complex benzofuran derivatives . These derivatives have been found to possess a wide range of biological and pharmacological activities .

Pro-apoptotic Properties

Some benzofuran–coumarin derivatives have shown pro-apoptotic properties . This property could be useful in the development of drugs for diseases characterized by abnormal cell proliferation .

Potential Anticancer Activity

Benzofuran derivatives have shown potential anticancer activity . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Safety and Hazards

作用機序

Target of Action

It’s structurally similar compound, 1-(7-benzofuranyl)-4-methylpiperazine, has been shown to bind strongly and with high selectivity to the serotonin receptor 5-ht2a .

Mode of Action

Based on its structural similarity to other benzofuran derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Benzofuran derivatives have been shown to exhibit a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The presence of a bromine atom and methoxy group in the molecule may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects on various types of cancer cells . This suggests that 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One may also have potential anti-cancer activity.

特性

IUPAC Name |

1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-6(13)9-4-7-3-8(12)5-10(14-2)11(7)15-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQBNIWOOXIDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=CC(=C2O1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

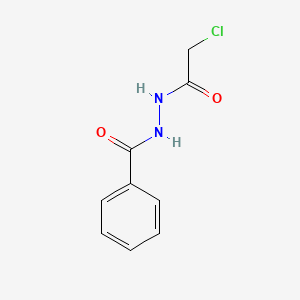

![{[2-(Benzyloxy)phenyl]methylene}(methyl)ammoniumolate](/img/structure/B1270354.png)

![{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid](/img/structure/B1270361.png)

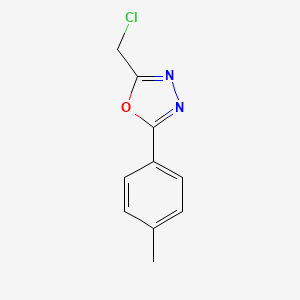

![5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270365.png)